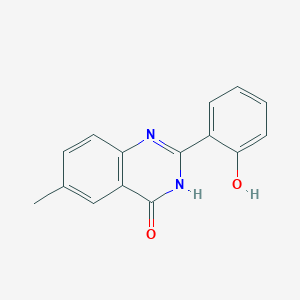

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one

Description

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one is a quinazolinone derivative characterized by a hydroxyphenyl substituent at position 2 and a methyl group at position 5. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

CAS No. |

88220-45-5 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-6-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-9-6-7-12-11(8-9)15(19)17-14(16-12)10-4-2-3-5-13(10)18/h2-8,18H,1H3,(H,16,17,19) |

InChI Key |

DNVOEANLAVLCKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-hydroxyacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Dihydroquinazolinones.

Substitution: Halogenated or alkylated quinazolinones.

Scientific Research Applications

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one is a quinazolinone derivative with a range of applications in pharmaceutical development and other fields due to its diverse biological activities. Quinazolinones, the family to which this compound belongs, have been studied extensively for their potential therapeutic uses.

Chemical Reactivity

This compound undergoes reactions typical of quinazolinones, influencing its applications. These reactions include:

- ESIPT (Excited State Intramolecular Proton Transfer): Hydroxyphenyl-azoles, including this compound, are popular ESIPT scaffolds . Benzannulation, or the fusion of benzene rings, can modify the fluorescence emission of these compounds . Studies have shown that benzannulation at the phenol group can lead to either red- or blue-shifted fluorescence emission .

- Anti-inflammatory Activity: Quinazoline-4(3H)-one derivatives, which are structurally related, have demonstrated anti-inflammatory activity through nitric oxide (NO) inhibition .

Structure-Activity Relationship

The structure of this compound and its modifications influence its biological properties. Key structural features include a hydroxyl group at the 2-position of the phenyl ring and a methyl group at the 6-position of the quinazolinone structure. Modifications to this structure can result in unique biological properties, as illustrated by the following compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Methoxyphenyl)-6-methylquinazolin-4(1H)-one | Methoxy group instead of hydroxyl | Enhanced lipophilicity; potential CNS activity |

| 2-(3-Chlorophenyl)-6-methylquinazolin-4(1H)-one | Chlorine substituent on phenyl ring | Increased potency against certain bacterial strains |

| 2-(3-Nitrophenyl)-6-methylquinazolin-4(1H)-one | Nitro group providing electron-withdrawing effects | Potentially higher anticancer activity |

| 2-(Phenyl)-6-methylquinazolin-4(1H)-one | Unsubstituted phenyl ring | Broader spectrum of biological activity |

Biological Activities

This compound exhibits various biological activities, making it valuable in medicinal chemistry:

- Antibacterial Activity: Some quinoxalinone and quinazolinone derivatives have shown antibacterial activity .

- Enzyme Inhibition: Certain derivatives have demonstrated the ability to inhibit enzymes . For example, compounds 6e and 6d exhibited moderate inhibition efficiencies of 57.85% and 50.20%, respectively, compared to the positive control diclofenac .

- Cytotoxicity: Some related compounds have been examined for their cytotoxic effects on human colon cancer cells. For instance, compound 6d displayed the lowest percentage of viable LoVo and HCT-116 cells .

- In vivo efficacy: Quinazolinone derivatives have demonstrated efficacy in a mouse peritonitis model of infection with MRSA .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its luminescent properties are attributed to the excited-state intramolecular proton transfer (ESIPT) mechanism, which allows it to act as a fluorescent probe. Additionally, its biological activities may involve the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The hydroxyphenyl group in the target compound provides electron-donating effects, contrasting with bromo (25) or fluoro (3f) substituents, which are electron-withdrawing. This difference impacts electronic density, reactivity, and binding to biological targets .

- Hydrogen-Bonding Capacity: The hydroxyl group in the target compound may enhance solubility and target affinity compared to non-polar substituents (e.g., methyl or phenyl in 3f) .

- Biological Activity: Amino-substituted derivatives (e.g., 27) show enhanced CDK9 inhibition, suggesting that basic groups improve enzyme interaction. Antioxidant activity in fluorophenyl derivatives (3f) highlights substituent-dependent radical scavenging .

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact

Key Observations:

- Polarity: Hydroxyl and amino groups (target compound and 27) increase polarity, improving aqueous solubility versus halogenated (25, 9) or thioxo (7) derivatives .

Biological Activity

2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the quinazolinone family, this compound exhibits various pharmacological properties that make it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and related studies.

Structural Characteristics

The chemical structure of this compound features:

- Hydroxyl Group : Located at the 2-position of the phenyl ring, contributing to hydrogen bonding and enhancing solubility.

- Methyl Group : Situated at the 6-position of the quinazolinone structure, which may influence lipophilicity and biological activity.

Anticancer Properties

Quinazolinones, including this compound, have been studied for their anticancer effects. Research indicates that derivatives with similar structures can induce cytotoxicity in various cancer cell lines. For instance, studies have shown that quinazolinone derivatives can inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

Case Study : A derivative incorporating a triazole moiety exhibited IC50 values against HCT-116 cells ranging from 2.90 to 6.40 µM, demonstrating significant potency . The compound induced apoptosis and arrested the cell cycle at the G1 phase, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant properties of quinazolinones are attributed to their ability to scavenge free radicals and chelate metal ions. Studies have indicated that compounds with hydroxyl substituents exhibit enhanced antioxidant activity . The presence of multiple hydroxyl groups in specific positions increases the effectiveness of these compounds in neutralizing oxidative stress.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Assay (%) | ABTS Assay (%) | CUPRAC Assay (%) |

|---|---|---|---|

| This compound | 45.3 | 62.7 | 70.5 |

| Control (Ascorbic Acid) | 95.0 | 98.5 | 99.0 |

Anti-inflammatory Effects

Quinazolinone derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The inhibition of these enzymes is crucial in reducing inflammation and associated pain .

Case Study : In vitro studies demonstrated that certain quinazolinone compounds exhibited moderate COX-2 inhibition efficiencies ranging from 50% to over 90% compared to standard drugs like diclofenac .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic and extrinsic pathways.

- Antioxidant Defense : Protecting cells from oxidative damage by scavenging free radicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-hydroxyphenyl)-6-methylquinazolin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Route 1 : Cyclocondensation of 2-aminobenzamide derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic acid) at reflux .

- Route 2 : Microwave-assisted synthesis using solvent-free conditions to improve reaction efficiency and reduce side products .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMSO) and temperature gradients can enhance selectivity. For example, lower temperatures (80–100°C) reduce decomposition, while higher microwave power (150–200 W) accelerates reaction kinetics .

- Yield Range : Reported yields vary between 60% (conventional reflux) and 95% (microwave-assisted methods) .

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic techniques?

- Analytical Workflow :

NMR : Compare and NMR data with reference spectra (e.g., δ ~10.2 ppm for hydroxyl protons, δ ~160–170 ppm for carbonyl carbons) .

XRD : Use single-crystal X-ray diffraction (SHELXL/SHELXS) to resolve bond angles and confirm the planar quinazolinone core. Note: Crystallization in ethanol/water mixtures often produces high-quality crystals .

Mass Spectrometry : ESI-HRMS can confirm the molecular ion peak at m/z 238.0742 (calculated for ) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent removes polar byproducts .

- Recrystallization : Use ethanol or methanol to achieve >98% purity. Slow cooling (1–2°C/min) minimizes co-crystallization of impurities .

Advanced Research Questions

Q. How does the hydroxyl group at the 2-phenyl position influence photophysical properties, and what experimental methods can probe excited-state intramolecular proton transfer (ESIPT)?

- Mechanistic Insight : The ortho-hydroxyphenyl group enables ESIPT, leading to dual fluorescence emission (e.g., ~400 nm and ~500 nm).

- Experimental Approaches :

- Time-Resolved Fluorescence : Measure lifetime decay kinetics in solvents of varying polarity (e.g., toluene vs. DMSO) .

- DFT Calculations : Optimize ground- and excited-state geometries using Gaussian09 with CAM-B3LYP/6-311++G(d,p) basis sets to map proton transfer pathways .

Q. What molecular docking strategies are suitable for predicting the interaction of this compound with biological targets (e.g., kinases)?

- Protocol :

Target Preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) and remove water molecules.

Ligand Preparation : Generate 3D conformers of the compound using OpenBabel and assign partial charges (Gasteiger-Marsili method).

Docking Software : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate results with >10 docking runs and RMSD clustering .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.